Cas no 583-04-0 (Allyl benzoate)

アリル安息香酸塩(Allyl benzoate)は、芳香族化合物の一種で、安息香酸とアリルアルコールのエステル反応により合成されます。化学式はC10H10O2で、特徴的な甘くフルーティーな香気を持ち、香料産業において重要な原料として利用されます。特に、食品香料や香水の調合において、バニラやイチゴのような風味を付与する際に使用されることが多いです。また、その高い安定性と揮発性のバランスが優れており、製品の香り持続性を向上させる効果があります。有機合成化学においても、中間体としての応用が可能です。

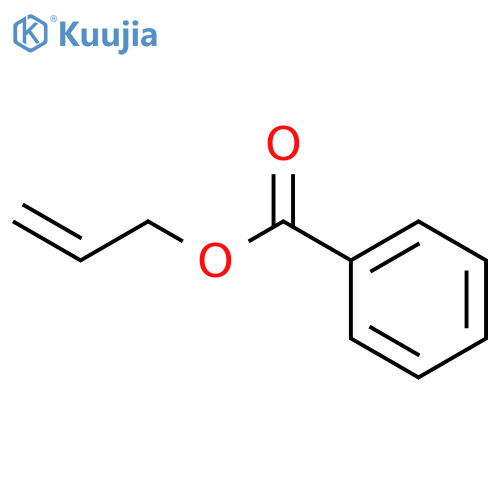

Allyl benzoate structure

商品名:Allyl benzoate

Allyl benzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,2-propen-1-yl ester

- Allyl Benzoate

- prop-2-enyl benzoate

- Benzoic Acid Allyl Ester

- benzoic acid, 2-propenyl ester

- 2-Propenyl benzoate

- Benzoic acid, allyl ester

- prop-2-en-1-yl benzoate

- AQY5543KFE

- LYJHVEDILOKZCG-UHFFFAOYSA-N

- Benzoic acid, allyl ester (8CI)

- ALLYLBENZOATE

- benzoyl acrylate

- NSC32639

- NSC406846

- Allyl benzoate

-

- MDL: MFCD00026104

- インチ: 1S/C10H10O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7H,1,8H2

- InChIKey: LYJHVEDILOKZCG-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])=C([H])[H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

- せいみつぶんしりょう: 162.06800

- どういたいしつりょう: 162.06808

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 2.4

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 黄色の液体。

- 密度みつど: 1.05

- ふってん: 242°C(lit.)

- フラッシュポイント: 106.0±4.9 °C

- 屈折率: 1.5160-1.5190

- PSA: 26.30000

- LogP: 2.02940

- じょうきあつ: 0.0±0.5 mmHg at 25°C

- ようかいせい: エタノールとエーテル/アセトン/メタノールに溶け、水に溶けない

Allyl benzoate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P108

- セキュリティの説明: H303+H313+H110

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Allyl benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1045718-250g |

Allyl benzoate |

583-04-0 | 98.0% | 250g |

$405 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275822-25g |

Allyl benzoate |

583-04-0 | 98% | 25g |

¥432.00 | 2024-05-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865946-100g |

Allyl Benzoate |

583-04-0 | ≥98% | 100g |

¥2,496.60 | 2022-09-03 | |

| abcr | AB251752-25 g |

Allylbenzoate, 98%; . |

583-04-0 | 98% | 25g |

€90.10 | 2023-04-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865946-25g |

Allyl Benzoate |

583-04-0 | ≥98% | 25g |

¥627.30 | 2022-09-03 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2041-25G |

Allyl Benzoate |

583-04-0 | >98.0%(GC) | 25g |

¥520.00 | 2024-04-16 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-485999-25 g |

Allyl Benzoate, |

583-04-0 | 25g |

¥1,173.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-485999-25g |

Allyl Benzoate, |

583-04-0 | 25g |

¥1173.00 | 2023-09-05 | ||

| 1PlusChem | 1P003O69-5g |

Allyl benzoate |

583-04-0 | 98% (stabilized with MEHQ) | 5g |

$21.00 | 2025-02-20 | |

| 1PlusChem | 1P003O69-25g |

Allyl benzoate |

583-04-0 | 98% (stabilized with MEHQ) | 25g |

$65.00 | 2025-02-20 |

Allyl benzoate 関連文献

-

Kazunori Ikeda,Takashi Futamura,Taisyun Hanakawa,Maki Minakawa,Motoi Kawatsura Org. Biomol. Chem. 2016 14 3501

-

Christopher L. Rock,Thomas L. Groy,Ryan J. Trovitch Dalton Trans. 2018 47 8807

-

Christopher L. Rock,Thomas L. Groy,Ryan J. Trovitch Dalton Trans. 2018 47 8807

-

4. 104. Studies in pyrolysis. Part VIII. Competitive routes in the pyrolysis of esters: alkylene and alkylidene dibenzoates and some related substancesR. J. P. Allan,E. Jones,P. D. Ritchie J. Chem. Soc. 1957 524

-

Monika Pareek,Raghavan B. Sunoj Chem. Sci. 2021 12 2527

583-04-0 (Allyl benzoate) 関連製品

- 2694-54-4(Triallyl trimellitate)

- 131-17-9(Diallyl phthalate)

- 1026-92-2(Diallyl terephthalate)

- 1087-21-4(Diallyl isophthalate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:583-04-0)Allyl benzoate

清らかである:99%

はかる:250g

価格 ($):266.0